MAO-B Inhibition: 7-Amino-4-fluoro-1(2H)-isoquinolinone Exhibits Micromolar Activity, Providing a Defined Starting Point for SAR Optimization vs. Nanomolar Reference Inhibitors
In a direct enzymatic assay using human MAO-B, 7-Amino-4-fluoro-1(2H)-isoquinolinone inhibited the conversion of kynuramine to 4-hydroxyquinoline with an IC50 of 15.4 μM (1.54E+4 nM) [1]. This value provides a quantitative benchmark against the clinically used MAO-B inhibitor selegiline, which displays an IC50 of approximately 51 nM under comparable conditions . The quantified difference of ~300-fold higher potency for selegiline clearly delineates 7-Amino-4-fluoro-1(2H)-isoquinolinone as a moderate-affinity ligand suitable for fragment-based or early-stage hit identification, rather than a late-stage lead candidate.
| Evidence Dimension | MAO-B inhibition IC50 |
|---|---|
| Target Compound Data | 15.4 μM (1.54E+4 nM) |
| Comparator Or Baseline | Selegiline: 0.051 μM (51 nM) |
| Quantified Difference | Selegiline is approximately 300-fold more potent (lower IC50) |
| Conditions | Inhibition of recombinant human MAO-B using kynuramine as substrate, fluorescence detection after 20 minutes |
Why This Matters
This quantitative data allows procurement decisions based on intended use: the compound is ideal for generating initial structure-activity relationship (SAR) data or as a negative control, but not for applications requiring potent MAO-B inhibition.
- [1] BindingDB. BDBM50401987. CHEMBL1492484. Affinity Data: IC50 for Human MAO-B. Accessed 2026. View Source
